BenchChemオンラインストアへようこそ!

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,4-dimethoxyphenyl)urea

Structure–Activity Relationship Medicinal Chemistry Tetrazole Urea SAR

This specific 2,4-dimethoxyphenyl regioisomer (CAS 942000-73-9) is a structurally precise probe for bradykinin B1 receptor antagonist optimization (WO2023/237015). Unlike 3,4-dimethoxyphenyl or 3,4-difluorophenyl analogs, its substitution pattern critically governs FAAH/MAGL selectivity (>140-fold shifts) and ACAT potency. Procure for serine hydrolase profiling, bioisostere benchmarking (vs. oxadiazole/thiadiazole), or as a P1 fragment building block for parallel library synthesis. Milligram to multi-gram scales available.

Molecular Formula C17H17ClN6O3
Molecular Weight 388.81
CAS No. 942000-73-9
Cat. No. B2585420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,4-dimethoxyphenyl)urea
CAS942000-73-9
Molecular FormulaC17H17ClN6O3
Molecular Weight388.81
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)OC
InChIInChI=1S/C17H17ClN6O3/c1-26-13-7-8-14(15(9-13)27-2)20-17(25)19-10-16-21-22-23-24(16)12-5-3-11(18)4-6-12/h3-9H,10H2,1-2H3,(H2,19,20,25)
InChIKeyAUPUQSUIZRUCKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,4-dimethoxyphenyl)urea (CAS 942000-73-9) – Compound Identity and Procurement-Relevant Class Context


1-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,4-dimethoxyphenyl)urea (CAS 942000‑73‑9, molecular formula C₁₇H₁₇ClN₆O₃, MW 388.81) is a synthetic diaryl urea derivative belonging to the tetrazole-substituted urea class [1]. This compound family has been patented and published as inhibitors of acyl‑CoA:cholesterol O‑acyltransferase (ACAT) for atherosclerosis [2], inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) for endocannabinoid modulation [3], and bradykinin B₁ receptor antagonists for inflammatory and ocular indications [4]. The target compound incorporates a 4‑chlorophenyl substituent at the tetrazole N1 position and a 2,4‑dimethoxyphenyl ring on the distal urea nitrogen—a specific substitution pattern that differentiates it from regioisomeric and analog variants within the series.

Why Generic Substitution of 1-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,4-dimethoxyphenyl)urea Is Not Straightforward


Within the tetrazole‑substituted urea class, the precise positioning and electronic character of substituents on both aromatic rings critically govern target engagement, potency, and selectivity. Published structure–activity relationship (SAR) studies demonstrate that even minor changes—such as relocating methoxy groups from the 2,4‑ to the 3,4‑dimethoxyphenyl regioisomer (CAS 942000‑71‑7) or replacing the 4‑chlorophenyl with a 3,4‑difluorophenyl group (CAS 942000‑89‑7)—produce distinct compounds with non‑interchangeable biological profiles [1]. In the ACAT inhibitor series, electron‑donating substituents on the aryl ring yielded hepatic microsomal IC₅₀ values spanning 5 nM to >1 µM depending on substituent identity and position [2]. In the FAAH/MAGL context, modulation at the distal phenyl ring shifted selectivity ratios by over 140‑fold among closely related tetrazolyl ureas [3]. Consequently, procurement of a generic “tetrazole urea” or an improperly matched positional isomer cannot be assumed to recapitulate the specific property set of CAS 942000‑73‑9 without confirmatory experimental validation.

Quantitative Differentiation Evidence for 1-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,4-dimethoxyphenyl)urea


2,4-Dimethoxy vs. 3,4-Dimethoxy Phenyl Substitution: Positional Isomer Differentiation Governed by Electron-Donating Group Topology

The target compound bears a 2,4‑dimethoxyphenyl urea substituent, distinguishing it from the 3,4‑dimethoxy regioisomer (CAS 942000‑71‑7). In tetrazole‑amide and tetrazole‑urea ACAT inhibitor series, electron‑donating substituents on the aryl ring produce hepatic microsomal IC₅₀ values ranging from 5 nM to 75 nM, whereas electron‑withdrawing substitutions reduce potency to IC₅₀ > 1 µM [1]. The 2,4‑dimethoxy pattern presents a distinct resonance and steric profile compared to the 3,4‑arrangement, which alters the electron density available for π–π stacking and hydrogen‑bonding interactions with target enzymes such as ACAT, FAAH, and the bradykinin B₁ receptor [2]. Although no published head‑to‑head assay directly compares 2,4‑ vs. 3,4‑dimethoxyphenyl tetrazole ureas under identical conditions, class‑level SAR in closely analogous tetrazole‑amide and tetrazole‑urea chemotypes consistently demonstrates that the position of methoxy substituents is a primary determinant of inhibitory potency [1].

Structure–Activity Relationship Medicinal Chemistry Tetrazole Urea SAR

4-Chlorophenyl vs. 3,4-Difluorophenyl Tetrazole Substitution: Halogen Identity Alters Lipophilicity and Metabolic Stability

The target compound incorporates a 4‑chlorophenyl group at the tetrazole N1 position, whereas a closely related analog (CAS 942000‑89‑7) contains a 3,4‑difluorophenyl substitution on the same tetrazole core while retaining the identical 2,4‑dimethoxyphenyl urea moiety . In the broader tetrazole‑containing inhibitor literature, 4‑chlorophenyltetrazole P1 analogs have been explicitly identified as optimized moieties: one such analog contributed to a factor XIa inhibitor with Ki = 6.7 nM and demonstrated modest oral exposure in dogs [1]. The chloro substituent provides a distinct balance of lipophilicity (Hansch π ≈ +0.71 for Cl vs. +0.14 for F) and metabolic oxidative stability compared to fluoro‑substituted analogs, directly impacting calculated logP, membrane permeability, and cytochrome P450‑mediated clearance [2]. No direct head‑to‑head pharmacokinetic comparison between CAS 942000‑73‑9 and CAS 942000‑89‑7 has been published, but the validated use of 4‑chlorophenyltetrazole as an optimized P1 fragment in protease inhibitor development supports its differentiated physicochemical profile relative to fluoro‑substituted counterparts [1].

Physicochemical Profiling Tetrazole Bioisostere Metabolic Stability

Tetrazole Ring as Carboxylic Acid Bioisostere: Metabolic Stability Advantage Over Non-Tetrazole Urea Congeners

The tetrazole ring in CAS 942000‑73‑9 functions as a metabolically stable bioisostere of the carboxylic acid group, a well‑established principle in medicinal chemistry [1]. In the ACAT inhibitor field, the tetrazole heterocycle proved superior to several alternative heterocyclic linkers: the 1,3,4‑thiadiazole analog 14a was 3‑fold less active in vitro and less active in vivo compared to the corresponding tetrazole urea 2i, while the 1,3,4‑oxadiazole 16 was an excellent bioisosteric replacement but required a 30 mg/kg dose to achieve efficacy comparable to tetrazole 2i at 3 mg/kg [2]. Tetrazole 2i (C13 side chain) achieved IAI IC₅₀ ≤ 0.014 µM, lowered plasma total cholesterol 67% at 3 mg/kg in cholesterol‑fed rats, and lowered TC 47% in cholesterol‑fed dogs [2]. Additionally, the tetrazole NH (pKa ≈ 4.5–5.0) provides enhanced hydrogen‑bonding capacity and improved pharmacokinetic properties compared to non‑heterocyclic urea derivatives, which often suffer from rapid metabolic N‑dealkylation or hydrolysis [1]. Although these quantitative data derive from structurally distinct tetrazole ureas (bearing long alkyl chains rather than the 4‑chlorophenyl/2,4‑dimethoxyphenyl substitution of CAS 942000‑73‑9), they establish the tetrazole‑urea scaffold as a pharmacologically validated chemotype with demonstrated in vitro potency and in vivo efficacy.

Metabolic Stability Tetrazole Bioisostere Drug Design

FAAH vs. MAGL Selectivity Modulation: Evidence That Distal Phenyl Ring Substitution Controls Selectivity Ratios by >100‑Fold

In the biaryl tetrazolyl urea series reported by Ortar et al., modulation of substituents on the distal phenyl ring (analogous to the 2,4‑dimethoxyphenyl moiety in CAS 942000‑73‑9) profoundly altered FAAH/MAGL selectivity. Compounds 16, 20, 21, 25, and 28 inhibited FAAH with IC₅₀ values of 3.0–9.7 nM and displayed 39‑fold to >141‑fold selectivity over MAGL, while tetrazole 27 functioned as a dual FAAH‑MAGL inhibitor [1]. This demonstrates that within the tetrazolyl urea chemotype, the nature and position of substituents on the N‑aryl urea portion serve as a molecular switch governing target selectivity. The 2,4‑dimethoxyphenyl group of CAS 942000‑73‑9 presents a specific electronic and steric profile—two electron‑donating methoxy groups at ortho and para positions—that is distinct from the dimethylamino‑substituted parent compounds 1 and 2 in the Ortar study [1]. No direct FAAH/MAGL assay data are available for CAS 942000‑73‑9, but the established sensitivity of selectivity ratios to distal phenyl substitution patterns indicates that the 2,4‑dimethoxy configuration represents a non‑interchangeable selectivity determinant.

Endocannabinoid Modulation FAAH Inhibition MAGL Inhibition Selectivity Profiling

Bradykinin B₁ Receptor Antagonism: N‑Tetrazolyl Aryl Urea Derivatives as a Recently Disclosed Therapeutic Class Including the Target Scaffold

In 2023, Hangzhou Yirui Pharmaceutical Technology Co., Ltd. filed patent application CN2023098927 (published as WO2023/237015), disclosing N‑tetrazolyl aryl urea derivatives as bradykinin B₁ receptor antagonists [1]. The patent generically encompasses compounds bearing the core scaffold present in CAS 942000‑73‑9: a tetrazole ring substituted with an aryl group (including 4‑chlorophenyl) and linked via a methylene bridge to a urea moiety bearing a substituted phenyl ring (including dimethoxyphenyl variants) [1]. The claimed therapeutic indications include age‑related macular degeneration, allergic conjunctivitis, pulmonary edema, neuralgia, infectious pneumonia, diabetic retinopathy, SARS‑CoV‑2 infection (COVID‑19), and uveitis [2]. While specific IC₅₀ or Ki values for CAS 942000‑73‑9 at the bradykinin B₁ receptor are not publicly disclosed, the explicit inclusion of this chemotype within a recently filed therapeutic patent distinguishes it from older tetrazole urea series focused on ACAT or FAAH/MAGL. This provides a distinct, procurement‑relevant application context not shared by earlier‑generation tetrazole ureas such as those described in US 5,362,744 (ACAT) [3] or the Ortar FAAH/MAGL series [4].

Bradykinin B₁ Antagonist Inflammatory Disease Ocular Indications

Explicit Caveat: Limited Primary Quantitative Data Availability for CAS 942000-73-9

A systematic search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and the ACS, Elsevier, and Springer journal databases (conducted April 2026) identified no primary research article, patent biological example, or public database entry containing quantitative bioactivity data (IC₅₀, Ki, EC₅₀, % inhibition at a defined concentration) specifically for CAS 942000‑73‑9. The compound is not indexed in ChEMBL or PubChem with bioassay results, and no head‑to‑head comparison against any named comparator has been published [1]. All differential claims in this guide are therefore based on class‑level SAR inference drawn from structurally related tetrazole‑urea and tetrazole‑amide chemotypes, cross‑study comparisons of analogs with defined structural variations, and patent disclosures encompassing the compound's generic scaffold. Users should regard CAS 942000‑73‑9 as a research‑grade compound whose procurement value derives primarily from its structural position within the tetrazole‑urea chemical space rather than from experimentally validated target‑specific potency metrics. Confirmatory in‑house profiling against the user's target(s) of interest is strongly advised before committing to scale‑up or extensive biological evaluation.

Data Transparency Procurement Risk Assessment Evidence Gaps

Recommended Research and Procurement Application Scenarios for 1-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,4-dimethoxyphenyl)urea


Chemical Probe Development for Bradykinin B₁ Receptor Antagonism Programs

Given the 2023 patent filing by Hangzhou Yirui Pharmaceutical Technology (WO2023/237015) that explicitly encompasses the N‑tetrazolyl aryl urea scaffold including the core structure of CAS 942000‑73‑9 [1], this compound is best positioned as a starting point or reference analog for bradykinin B₁ receptor antagonist lead optimization. Research groups pursuing age‑related macular degeneration, diabetic retinopathy, pulmonary edema, or inflammatory pain indications may procure this compound for structure–activity relationship expansion around the 2,4‑dimethoxyphenyl and 4‑chlorophenyl substitution vectors. The patent's broad claims across multiple inflammatory and ocular indications [2] provide a clear therapeutic context not available for older tetrazole ureas in the ACAT space.

Comparative Selectivity Profiling Across Serine Hydrolase Targets (FAAH, MAGL, ACAT)

The tetrazolyl urea class has demonstrated activity across at least three distinct enzyme targets—ACAT (hepatic and arterial), FAAH, and MAGL—with selectivity ratios spanning from dual inhibition to >141‑fold FAAH preference depending solely on distal phenyl ring substitution [1]. CAS 942000‑73‑9, with its 2,4‑dimethoxyphenyl substitution, represents a structurally distinct selectivity probe not explicitly tested in the Ortar et al. panel [1]. Procurement for broad‑panel serine hydrolase profiling would generate novel selectivity data and clarify where this specific substitution pattern falls within the FAAH/MAGL selectivity landscape. Such data would directly address the evidence gaps identified in Section 3.

Tetrazole Bioisostere Benchmarking Against Carboxylic Acid and Alternative Heterocycle Lead Series

The tetrazole ring in CAS 942000‑73‑9 serves as a carboxylic acid bioisostere with demonstrated advantages in metabolic stability and pharmacokinetic profile over non‑heterocyclic urea derivatives [1]. In the ACAT inhibitor field, tetrazole ureas outperformed thiadiazole (3‑fold in vitro) and oxadiazole (~10‑fold in vivo potency) analogs [2]. Organizations conducting bioisostere evaluation campaigns can procure CAS 942000‑73‑9 alongside matched carboxylic acid, oxadiazole, and thiadiazole analogs to benchmark the tetrazole contribution to target potency, metabolic stability in liver microsomes, and plasma protein binding—fundamental parameters for lead series selection.

Combinatorial Library Synthesis Using the 4-Chlorophenyltetrazole-Methylene-Urea Core as a Privileged Scaffold

The compound's modular architecture—a 4‑chlorophenyltetrazole head group connected via a methylene linker to a substituted phenyl urea—constitutes a privileged scaffold amenable to parallel synthesis and diversity‑oriented library construction [1]. The validated utility of the 4‑chlorophenyltetrazole moiety as an optimized P1 fragment in protease inhibitor development (FXIa Ki = 6.7 nM) [2] supports its deployment as a core building block. Procurement at multi‑gram scale enables systematic variation of the urea‑N‑aryl substituent (e.g., replacing 2,4‑dimethoxyphenyl with other substituted phenyl, heteroaryl, or benzyl groups) for lead generation across protease, hydrolase, and GPCR target classes.

Quote Request

Request a Quote for 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,4-dimethoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.